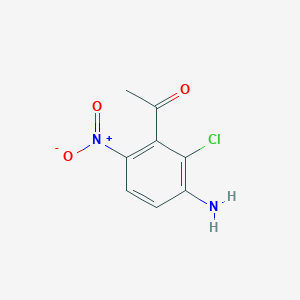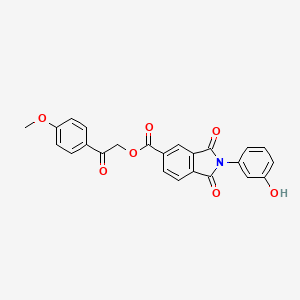
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.
Substitution Reactions: Introduction of the 2-ethylphenyl and 3-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the methyl group on the quinoline ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C26H23BrN2O2 |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
6-bromo-N-(2-ethylphenyl)-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23BrN2O2/c1-4-17-8-5-6-11-23(17)29-26(30)22-15-24(18-9-7-10-20(13-18)31-3)28-25-16(2)12-19(27)14-21(22)25/h5-15H,4H2,1-3H3,(H,29,30) |
InChI-Schlüssel |
BXWNQRHWUPFMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)

![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)


![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)
![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)
![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)
